Enniatin B1

Übersicht

Beschreibung

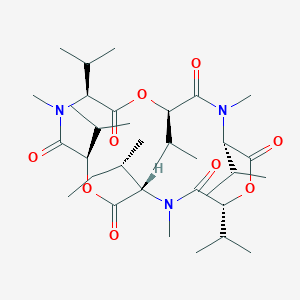

Enniatin B1 ist ein Mykotoxin, das von verschiedenen Fusarium-Arten produziert wird. Es handelt sich um ein Cyclohexadepsipeptid, d. h. ein zyklisches Peptid, das sowohl Aminosäuren als auch Hydroxysäuren enthält. This compound ist bekannt für seine antibakteriellen, antifungalen und insektiziden Eigenschaften. Es wurde in verschiedenen Lebensmittelrohstoffen gefunden und hat eine zytotoxische Aktivität, eine Beeinträchtigung des Zellzyklus, eine Induktion von oxidativem Stress und Veränderungen der mitochondrialen Membranpermeabilisierung gezeigt .

Herstellungsmethoden

This compound wird typischerweise durch Fermentation unter Verwendung von Fusarium-Arten hergestellt. Die industrielle Produktion beinhaltet die Kultivierung der Pilze auf geeigneten Substraten, wie z. B. Getreide, unter kontrollierten Bedingungen, um die Ausbeute an this compound zu optimieren. Die Verbindung kann dann unter Verwendung verschiedener chromatographischer Techniken extrahiert und gereinigt werden .

Vorbereitungsmethoden

Enniatin B1 is typically produced by fermentation using Fusarium species. The industrial production involves cultivating the fungi on suitable substrates, such as cereal grains, under controlled conditions to optimize the yield of this compound. The compound can then be extracted and purified using various chromatographic techniques .

Analyse Chemischer Reaktionen

Enniatin B1 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: This compound kann zu hydroxylierten und carbonylhaltigen Metaboliten oxidiert werden.

Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen verändern.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind typischerweise hydroxylierte und carbonylhaltige Derivate von this compound .

Wissenschaftliche Forschungsanwendungen

Cytotoxic Properties

Enniatin B1 exhibits significant cytotoxic effects across various cell lines. Research indicates that it can induce apoptosis and disrupt cell cycles, making it a candidate for further investigation in cancer therapies.

- Cell Lines Tested :

- Mechanisms of Action :

Antibacterial and Antifungal Activities

This compound possesses notable antibacterial and antifungal properties, making it a subject of interest in food safety and medical applications.

- Antibacterial Activity :

- Antifungal Activity :

Food Safety and Mycotoxin Contamination

This compound is frequently detected in various food products, raising concerns about mycotoxin contamination.

- Prevalence in Food :

- Health Implications :

Potential Therapeutic Applications

The pharmacological properties of this compound suggest potential therapeutic applications, particularly in cancer treatment.

- Inhibition of Drug Resistance :

- Research on Combination Therapies :

| Cell Line/Organism | IC50 Value (µM) | Mechanism/Effect |

|---|---|---|

| CCF-STTG1 (astrocytoma) | 4.4 | Apoptosis induction |

| PK-15 (porcine kidney) | 41 | Cytotoxicity |

| SF-9 (insect cells) | 6.6 | Apoptosis induction |

| E. coli | N/A | Antibacterial activity |

| Bifidobacterium adolescentis | N/A | Antibacterial activity |

Case Study 1: Neurotoxic Effects

A study investigating the transport kinetics of this compound across the blood-brain barrier highlighted its potential neurotoxic effects, emphasizing the need for caution regarding its systemic circulation and impact on cerebral cells .

Case Study 2: Human Biomonitoring

A biomonitoring study involving urine samples revealed widespread exposure to this compound among the population, indicating frequent intake through dietary sources and underscoring the importance of understanding its toxicological profile .

Wirkmechanismus

Enniatin B1 exerts its effects by disrupting calcium homeostasis and mitochondrial function. It acts on calcium channels, leading to an influx of calcium ions into the cell, which can trigger apoptosis. This compound also affects the mitochondrial permeability transition pore, leading to changes in mitochondrial membrane potential and the induction of oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Enniatin B1 gehört zu einer Gruppe von Mykotoxinen, die als Enniatine bekannt sind, zu denen Enniatin A, Enniatin A1 und Enniatin B gehören. Diese Verbindungen haben ähnliche Strukturen und biologische Aktivitäten, unterscheiden sich jedoch in ihrer spezifischen Zusammensetzung aus Aminosäuren und Hydroxysäuren. This compound ist in seiner spezifischen Kombination dieser Komponenten einzigartig, was zu seinen besonderen biologischen Wirkungen beiträgt .

Ähnliche Verbindungen umfassen:

Biologische Aktivität

Enniatin B1 (ENN B1) is a mycotoxin produced by various species of the genus Fusarium, commonly found as a contaminant in cereals and cereal-based products. This compound has garnered significant attention due to its diverse biological activities, including cytotoxicity, antimicrobial properties, and potential effects on human health. This article reviews the biological activity of ENN B1, highlighting its toxicological effects, mechanisms of action, and relevant research findings.

ENN B1 exhibits pronounced cytotoxic effects across various cell lines. Studies have demonstrated that it induces apoptosis and oxidative stress, particularly in embryonic cells. For instance, research indicated that ENN B1 treatment led to significant apoptosis in mouse blastocyst-stage embryos, with a dose-dependent increase in cell death and a decrease in fetal weight observed in vivo .

Cytotoxicity Studies

The cytotoxic effects of ENN B1 have been quantified in several studies. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for different cell lines:

| Cell Line | IC50 (µM) | Exposure Duration (h) |

|---|---|---|

| Caco-2 (human intestinal) | 0.8 - 41 | 24 - 72 |

| HepG2 (human liver carcinoma) | 6.6 | 48 |

| CHO-K1 (Chinese hamster ovary) | 41 | 24 |

| CCF-STTG1 (human astrocytoma) | 4.4 | 48 |

These findings indicate that ENN B1 is more cytotoxic than some other enniatins but less so than ENN A and A1 .

2. Oxidative Stress and Apoptosis

ENN B1 has been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS). In studies involving mouse models, intravenous administration of ENN B1 resulted in elevated ROS levels and altered transcription of antioxidant genes . The mechanism appears to involve mitochondrial dysfunction and lysosomal destabilization, leading to apoptosis.

3. Antimicrobial Activity

ENN B1 possesses significant antimicrobial properties. It has been effective against various human pathogens, including:

- Escherichia coli

- Clostridium perfringens

- Enterococcus faecium

The antibacterial activity was confirmed at concentrations ranging from 20 ng to 20,000 ng . Notably, ENN B1 also demonstrated synergistic effects when combined with other enniatins against Mycobacterium tuberculosis.

4. Transport Across Biological Barriers

Research indicates that ENN B1 can cross the blood-brain barrier (BBB), raising concerns about potential neurotoxic effects. In vitro studies using porcine brain capillary endothelial cells demonstrated significant influx rates of ENN B1 into the brain, suggesting that it may exert neurotoxic effects if present at sufficient concentrations .

5. Case Studies and Human Biomonitoring

A recent biomonitoring study assessed the presence of ENN B1 in human urine samples from southern Italy. The study found that ENN B1 was detected in approximately 94.3% of samples, with concentrations ranging from 0.007 to 0.429 ng/mL . This high prevalence indicates frequent exposure to this mycotoxin through dietary sources.

Eigenschaften

IUPAC Name |

(3S,6R,9S,12R,15S,18R)-3-[(2S)-butan-2-yl]-4,10,16-trimethyl-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H59N3O9/c1-16-22(12)25-34(43)46-27(20(8)9)30(39)36(14)23(17(2)3)32(41)44-26(19(6)7)29(38)35(13)24(18(4)5)33(42)45-28(21(10)11)31(40)37(25)15/h17-28H,16H2,1-15H3/t22-,23-,24-,25-,26+,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCSETXJXJTMKO-UMURLBKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H59N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70891861 | |

| Record name | Enniatin B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70891861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

653.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19914-20-6 | |

| Record name | Enniatin B1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019914206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enniatin B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70891861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,6R,9S,12R,15S,18R)-3-[(2S)-butan-2-yl]-4,10,16-trimethyl-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENNIATIN B1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1MZD05X9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Enniatin B1 exhibits cytotoxicity through various mechanisms, including:

- Ionophoric Activity: [, , , , ] this compound acts as an ionophore, disrupting ion gradients across cell membranes. It preferentially binds to potassium ions, facilitating their transport across membranes and disrupting cellular homeostasis.

- Apoptosis Induction: [, , , ] Studies show that this compound can induce apoptosis, a programmed cell death pathway, in various cell types. This process is often characterized by caspase activation, DNA fragmentation, and nuclear condensation.

- Oxidative Stress: [, ] Research suggests that this compound exposure can lead to increased production of reactive oxygen species (ROS) in cells, causing oxidative stress and ultimately contributing to cell damage and death.

- Mitochondrial Dysfunction: [] this compound has been shown to alter mitochondrial membrane permeability, potentially leading to mitochondrial dysfunction and cell death.

ANone: Studies using mouse models have shown that this compound exposure can lead to:

- Embryotoxicity: [] this compound exhibits toxic effects on pre- and post-implantation embryos, leading to decreased blastocyst formation rates, increased embryo resorption, and reduced fetal weight.

- Oxidative Stress in Fetal Tissues: [] In vivo studies have demonstrated increased ROS levels and upregulation of antioxidant genes in fetal liver tissues following this compound exposure.

- Immunotoxicity: [] Research indicates that this compound can disrupt the expression of genes involved in innate immunity in developing fetuses.

ANone: Yes, this compound has been shown to negatively impact early porcine embryo development. [] Observed effects include decreased cleavage and blastocyst rates, reduced blastocyst cell numbers, and disrupted nuclear remodeling dynamics. Furthermore, this compound exposure appears to trigger apoptosis in porcine embryos by influencing the expression of genes involved in apoptosis regulation, such as Sod1, Gpx4, Cat, Bcl2l1, Bax, and Caspase3.

ANone: this compound has a molecular formula of C34H59N3O9 and a molecular weight of 653.84 g/mol. [, ]

ANone: Yes, this compound can be identified using various spectroscopic techniques. [, , ]

ANone: The cyclic hexadepsipeptide structure of this compound plays a crucial role in its ionophoric activity. [, , , , ] The alternating arrangement of N-methylated amino acids and hydroxy acids creates a hydrophobic cavity that can encapsulate cations, such as potassium ions. The lipophilic nature of the molecule allows it to readily traverse cell membranes, facilitating ion transport. Modifications to the amino acid side chains can alter the ion selectivity and potency of enniatins.

ANone: this compound exhibits good thermal stability and is relatively resistant to degradation during food processing. [, , ] This stability contributes to its persistence in food and feed products, even after various treatments.

ANone: While recognized as a potential food safety concern, this compound currently lacks specific maximum residue limits (MRLs) in most countries. [, , , ] The European Food Safety Authority (EFSA) has highlighted the need for more toxicological data to perform a complete risk assessment and establish appropriate regulatory limits.

ANone: Several in vitro models have been employed to investigate the toxicological effects of this compound:

- Mammalian Cell Lines: [, , ] Various mammalian cell lines, including human cancer cell lines (e.g., HepG2, C6, H4IIE) and porcine intestinal epithelial cells (IPEC-J2), have been used to assess the cytotoxic potential and explore the underlying mechanisms of this compound toxicity.

- Primary Cells: [] Primary cells, such as mouse blastocysts and porcine embryos, have been used to evaluate the effects of this compound on embryonic development.

- Precision Cut Liver Slices (PCLS): [] PCLS, an ex vivo model, are being explored as a tool to assess the hepatic toxicity of this compound by monitoring gene expression, ATP levels, and total protein content.

ANone: In vivo studies have primarily focused on using rodent models:

- Mouse Models: [] Intravenous administration of this compound to pregnant mice has been used to investigate its effects on embryonic development, oxidative stress, and immune responses in fetal tissues.

- Broiler Chickens: [] Oral and intravenous administration of this compound to broiler chickens has been conducted to assess its toxicokinetics and biotransformation pathways.

ANone: While research is ongoing, this compound has raised concerns due to its:

- Cytotoxicity: [, , ] Its ability to induce cell death across various cell types, including those of the liver, intestine, and developing embryos, raises concerns about potential organ damage upon chronic exposure.

- Endocrine Disrupting Potential: [] Preliminary evidence suggests that this compound might possess estrogenic activity, which could disrupt hormone balance and potentially impact reproductive health.

- Genotoxicity: [] Some studies indicate that this compound might have genotoxic effects, meaning it could damage DNA and potentially contribute to cancer development.

ANone: Research on the long-term effects of this compound exposure is limited. [, ] More long-term studies are needed to determine if chronic low-dose exposure to this compound contributes to adverse health outcomes in humans and animals.

ANone: Several analytical methods have been developed for this compound analysis:

- Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS): [, , , , , , , , , ] This is the most widely used technique for this compound analysis, offering high sensitivity and selectivity for quantification in complex matrices like food, feed, and biological samples.

- Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Orbitrap High-Resolution Mass Spectrometry (UHPLC-Q-Orbitrap HRMS): [, ] This technique provides high sensitivity and mass accuracy, enabling the identification and quantification of this compound and its metabolites in complex samples.

- High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): [] This technique offers a relatively simple and cost-effective approach for the detection and quantification of this compound.

ANone: Several sample preparation techniques are used to extract this compound from various matrices:

- Dispersive Liquid-Liquid Microextraction (DLLME): [, , ] This technique offers a simple, rapid, and environmentally friendly approach for extracting this compound from liquid samples like beverages.

- Quick, Easy, Cheap, Effective, Rugged and Safe (QuEChERS) Extraction: [, ] This technique is widely used for pesticide residue analysis in food and has been adapted for the extraction of this compound and other mycotoxins from various matrices.

- Solid Phase Extraction (SPE): [, , ] This technique is commonly used to purify and concentrate this compound from complex samples before analysis.

- Ultrasound-Assisted Matrix Solid-Phase Dispersion: [] This technique uses ultrasound energy to enhance the extraction efficiency of this compound from solid samples like flour.

ANone: Analytical methods for this compound undergo rigorous validation to ensure accuracy, precision, and reliability. Key parameters assessed include:

- Linearity: [, , ] The linear range of the method determines the concentration range over which the analytical signal is directly proportional to the analyte concentration.

- Selectivity: [] The method's ability to differentiate and quantify this compound from other compounds in the matrix.

- Sensitivity: [, , ] The method's ability to detect low concentrations of this compound, often expressed as the limit of detection (LOD) and limit of quantitation (LOQ).

- Accuracy: [, , , ] How close the measured values are to the true values.

- Precision: [, , , ] The degree of agreement between replicate measurements.

ANone: Research on the biodegradation of this compound is an active area of investigation. [] Several microorganisms, including bacteria and fungi, have been isolated and are being studied for their potential to degrade this compound into less toxic compounds. These studies aim to identify microbial enzymes that can hydrolyze the ester or amide bonds in this compound, leading to the opening of its ring structure and potentially reducing its toxicity.

ANone: Several resources are valuable for researchers studying this compound:

ANone: Enniatins, as a group of cyclohexadepsipeptides, were first isolated from Fusarium species in 1947. [] Since then, several enniatin analogues, including this compound, have been identified and characterized.

ANone: Key milestones include:

- Discovery and Structural Elucidation: The initial isolation and structural characterization of enniatins from Fusarium oxysporum marked the beginning of research in this area. []

- Recognition as Emerging Mycotoxins: The increasing awareness of the widespread occurrence of this compound and its potential toxicity led to its classification as an emerging mycotoxin. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.